3-[(Tert-butoxy)methyl]aniline chemical properties and structure
3-[(Tert-butoxy)methyl]aniline chemical properties and structure
An In-Depth Technical Guide to 3-[(Tert-butoxy)methyl]aniline: Properties, Synthesis, and Applications in Drug Discovery
Introduction
3-[(Tert-butoxy)methyl]aniline is a substituted aniline derivative that holds significant promise as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural architecture, combining a reactive aniline moiety with a sterically bulky and chemically stable tert-butyl ether protecting group, makes it an attractive scaffold for the development of novel therapeutic agents. The aniline core is a ubiquitous feature in a vast array of pharmaceuticals, particularly kinase inhibitors used in oncology, while the tert-butoxy)methyl group offers a strategic point for molecular elaboration or modulation of physicochemical properties.[1][2]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, plausible synthetic routes, and potential applications of 3-[(Tert-butoxy)methyl]aniline. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure and nomenclature. 3-[(Tert-butoxy)methyl]aniline is characterized by a benzene ring substituted with an amino group and a (tert-butoxy)methyl group at the meta-position relative to each other.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxymethyl]aniline | [3] |
| CAS Number | 104039-61-4 | [4] |
| Molecular Formula | C₁₁H₁₇NO | [3] |
| SMILES | CC(C)(C)OCC1=CC(=CC=C1)N | [3] |
| InChI Key | GBMBKGPSYIFCSP-UHFFFAOYSA-N |[3] |
Caption: 2D structure of 3-[(Tert-butoxy)methyl]aniline.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems, influencing factors such as solubility, permeability, and metabolic stability.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 179.26 g/mol | [5] |
| Exact Mass | 179.13101 Da | [3] |
| Monoisotopic Mass | 179.13101 Da | [3] |
| XLogP3 (Predicted) | 1.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 35.3 Ų | [6] |
| Complexity | 139 |[6] |
Synthesis and Reactivity
Plausible Synthetic Pathway
While specific literature on the synthesis of 3-[(tert-butoxy)methyl]aniline is not widely published, a robust and logical pathway can be devised from commercially available starting materials, such as 3-aminobenzyl alcohol. The synthesis involves the protection of the alcohol functionality as a tert-butyl ether. This etherification is a standard transformation in organic synthesis, chosen for the stability of the resulting ether across a wide range of reaction conditions and its susceptibility to cleavage under specific acidic conditions.
The Williamson ether synthesis is not ideal here due to the tertiary nature of the required alkyl halide. A more effective method involves the acid-catalyzed addition of the alcohol to isobutylene or the use of tert-butyl 2,2,2-trichloroacetimidate.
Caption: Plausible synthetic workflow for 3-[(Tert-butoxy)methyl]aniline.
Chemical Reactivity
The reactivity of 3-[(tert-butoxy)methyl]aniline is dominated by the chemistry of the aniline moiety. The electron-donating nature of the amino group activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).
-
N-Functionalization: The primary amine is nucleophilic and readily undergoes acylation, alkylation, and sulfonylation.
-
Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., in Sandmeyer or Schiemann reactions).
-
Electrophilic Aromatic Substitution: The activated ring can undergo reactions such as halogenation, nitration, and sulfonation. The directing influence of the two meta-substituents will result in substitution primarily at the 2-, 4-, and 6-positions.
-
Tert-Butyl Ether Stability: The tert-butyl ether is stable to most basic, reducing, and oxidizing conditions. However, it can be readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to regenerate the parent benzyl alcohol, a property often exploited for deprotection in multi-step synthesis.
Caption: Key reaction pathways for 3-[(Tert-butoxy)methyl]aniline.
Applications in Research and Drug Development
Substituted anilines are cornerstone building blocks in the synthesis of pharmacologically active molecules.[7] Their structural motifs are prevalent in numerous approved drugs, particularly in the field of oncology.
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Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted aniline core that serves as a "hinge-binder," forming critical hydrogen bonds with the kinase enzyme's hinge region. For example, the drug Lapatinib, a dual tyrosine kinase inhibitor, utilizes a 3-substituted aniline intermediate in its synthesis.[1] The structure of 3-[(tert-butoxy)methyl]aniline makes it an excellent candidate for scaffold-hopping and lead optimization studies in kinase inhibitor discovery programs.[1]
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 Da and a simple, functionalized structure, this compound is suitable for use as a fragment in FBDD screening campaigns to identify initial hits against therapeutic targets.
-
Synthetic Intermediate: The dual functionality of the molecule—a reactive amine and a protected alcohol—allows for sequential and site-selective chemical modifications, making it a valuable intermediate for constructing more complex molecular architectures.
Experimental Protocol: Synthesis of 3-[(Tert-butoxy)methyl]aniline
The following protocol describes a plausible, self-validating laboratory procedure for the synthesis of the title compound from 3-aminobenzyl alcohol.
Objective: To synthesize 3-[(tert-butoxy)methyl]aniline via acid-catalyzed etherification of 3-aminobenzyl alcohol with isobutylene.
Materials:
-
3-Aminobenzyl alcohol
-
Isobutylene (liquefied gas or generated in situ)
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Isobutylene: Bubble liquefied isobutylene gas (excess, ~5-10 eq) through the solution for 15-20 minutes. Alternatively, add a solution of isobutylene in DCM.
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate (0.1 eq) to the stirring reaction mixture. Causality Note: The acid catalyst protonates the isobutylene, generating a stable tert-butyl cation which is then attacked by the nucleophilic hydroxyl group of the benzyl alcohol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Trustworthiness Note: This step neutralizes the acid catalyst and any remaining acidic species, preventing potential degradation of the product.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Collect the fractions containing the desired product (identified by TLC). Combine and remove the solvent in vacuo to yield 3-[(tert-butoxy)methyl]aniline. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
While specific toxicity data for 3-[(tert-butoxy)methyl]aniline is limited, compounds of the aniline class should be handled with care. Structurally related anilines are known to be harmful if swallowed, toxic in contact with skin, and may cause skin sensitization.[6][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[9]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and acids.
Conclusion
3-[(Tert-butoxy)methyl]aniline is a valuable and synthetically accessible building block with significant potential in modern organic synthesis and drug discovery. Its defined structure, featuring orthogonally reactive functional groups, provides a versatile platform for the creation of diverse chemical libraries. The insights into its properties, reactivity, and plausible synthesis presented in this guide are intended to empower researchers to explore and unlock the full potential of this promising molecule in the development of next-generation therapeutics and advanced materials.
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May cause an allergic skin reaction. [
May cause damage to organs through prolonged or repeated exposure. [
Very toxic to aquatic life with long-lasting effects. [